molecular formula C17H11ClF3NO3 B2397469 N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 627889-81-0

N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No.: B2397469
CAS No.: 627889-81-0
M. Wt: 369.72
InChI Key: XLYLEURJKJTYIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and precise temperature control systems ensures consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is unique due to its isochromene core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[3-chloro-4-(trifluoromethyl)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO3/c18-13-8-10(5-6-12(13)17(19,20)21)22-15(23)14-7-9-3-1-2-4-11(9)16(24)25-14/h1-6,8,14H,7H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYLEURJKJTYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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